3-(Boc-aminomethyl)-2-chloropyridine
Overview
Description
The compound “3-(Boc-aminomethyl)-2-chloropyridine” likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “3-” indicates that the substituent is attached to the third carbon atom in the ring. The “Boc-aminomethyl” suggests that an aminomethyl group (a carbon atom bonded to an amino group and a hydrogen atom) is attached to the pyridine ring, and this aminomethyl group is further modified with a Boc protecting group . The “2-chloro” indicates a chlorine atom is also attached to the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the Boc-aminomethyl group to the 3-position of a 2-chloropyridine molecule. The Boc group could be introduced using di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The molecular structure would consist of a pyridine ring with a chlorine atom and a Boc-aminomethyl group attached. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The Boc group is often used in organic synthesis because it is stable under a variety of conditions but can be removed under acidic conditions . Therefore, this compound could be used as an intermediate in the synthesis of other compounds, where the Boc group is removed to reveal a reactive amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, pyridine derivatives are aromatic and relatively stable. The presence of the chlorine atom and the Boc-aminomethyl group would likely affect the compound’s reactivity, boiling point, and other properties .Scientific Research Applications
Asymmetric Synthesis : One study demonstrates the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines through the treatment of corresponding amines with s-BuLi/(-)-sparteine (Wu, Lee, & Beak, 1996).
Amidomethylation of Pyridines : Another research explores the regioselective amidomethylation of 4-chloro-3-fluoropyridine, leading to the synthesis of various 2-amidomethylated pyridines (Papaioannou et al., 2020).
Oligopeptide Synthesis : A study on the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, with N-Boc protection, highlights its application in peptide chemistry (Abele, Seiler, & Seebach, 1999).
Photocatalysis : Research into (BiO)2CO3 (BOC) based materials includes a focus on photocatalysis, healthcare, and sensor applications (Ni, Sun, Zhang, & Dong, 2016).
Pyrrole Synthesis : The radical addition of various ketones to Boc-protected azetine, leading to the synthesis of substituted pyrroles, shows its utility in organic synthesis (Han & Zard, 2014).
Nonlinear Optical Properties : A study on 3-amino-4-(Boc-amino)pyridine investigates its electronic structure and nonlinear optical properties, highlighting potential applications in material science (Vural, Ozdogan, & Orbay, 2019).
Drug Synthesis Intermediate : Research on the synthesis of gemifloxacin's key intermediate demonstrates the use of Boc-protected compounds in pharmaceutical synthesis (Noh et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2-chloropyridin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTHPLQSAWWVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-aminomethyl)-2-chloropyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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